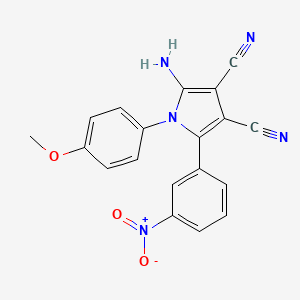![molecular formula C16H19FN6O B3895104 N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine CAS No. 5866-56-8](/img/structure/B3895104.png)
N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, a piperidinyl group, and a triazinyl group
Preparation Methods
The synthesis of N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine typically involves multiple steps. The synthetic route generally starts with the preparation of the triazine core, followed by the introduction of the piperidinyl group, the methoxy group, and finally the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
N-[(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for
Properties
CAS No. |
5866-56-8 |
|---|---|
Molecular Formula |
C16H19FN6O |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H19FN6O/c1-24-16-20-14(19-15(21-16)23-9-5-2-6-10-23)22-18-11-12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20,21,22)/b18-11+ |
InChI Key |
VYFUSHZHIOLFAE-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)N/N=C/C3=CC=CC=C3F |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)NN=CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895023.png)
![1-[(3-Chlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3-chlorophenyl)carbamate](/img/structure/B3895024.png)

![3-{3-(4-fluorophenyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895031.png)
![N-(2-methoxybenzyl)-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}prop-2-en-1-amine](/img/structure/B3895037.png)
![N-(2,3-dimethyl-6-quinoxalinyl)-2,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B3895043.png)
![1-(2-tert-butylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3895047.png)


![5-nitro-6-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione](/img/structure/B3895078.png)

![2-(1H-benzimidazol-2-yl)-3-[5-methoxy-4-(3-methylbutoxy)-2-nitrophenyl]acrylonitrile](/img/structure/B3895096.png)
![N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-furamide](/img/structure/B3895099.png)
![(2E)-N-(3-CHLOROPHENYL)-3-(FURAN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B3895109.png)
